
6beta,19-Epoxypregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6beta,19-Epoxypregn-4-ene-3,20-dione is a steroid.
Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in the synthesis and characterization of various derivatives of corticosterone and 11-dehydrocorticosterone. Specifically, the synthesis of 6alpha,17,21- and 6beta,17,21-trihydroxypregn-4-ene-3,20-dione, among others, has been described, showcasing the compound's relevance in steroid chemistry (Kraan et al., 1993).
Approaches to Synthesis
- Various methods for synthesizing related compounds, such as 9α,21-dihydroxy-16α,17α-epoxypregn-4-ene-3,20-diones, have been explored, indicating the compound's role in advancing synthetic methodologies in steroid chemistry (Voishvillo et al., 1990).
Transformations and Derivatives
- Studies have been conducted on transforming this compound into various derivatives, including 16α,17α-isopropylidene derivatives, demonstrating its versatility and importance in the synthesis of novel steroid compounds (Turuta et al., 1992).
Role in Antiinflammatory Properties
- Research has been done on synthesizing and analyzing the antiinflammatory properties of related compounds, such as 17,21-bis(acetyloxy)-6beta,9-difluoro-11beta-hydroxypregna-1,4-diene-3,20-dione, showing its potential application in medicinal chemistry (Toscano et al., 1977).
Analytical Techniques
- The compound has been used in the development of analytical methods, such as the determination of hydroxycortisols in human urine, demonstrating its role in advancing analytical chemistry and diagnostics (Furuta et al., 2000).
properties
Product Name |
6beta,19-Epoxypregn-4-ene-3,20-dione |
|---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(1S,2S,5S,6S,9S,10S,12R)-6-acetyl-5-methyl-19-oxapentacyclo[10.5.2.01,13.02,10.05,9]nonadec-13-en-15-one |
InChI |
InChI=1S/C21H28O3/c1-12(22)15-3-4-16-14-10-19-18-9-13(23)5-8-21(18,11-24-19)17(14)6-7-20(15,16)2/h9,14-17,19H,3-8,10-11H2,1-2H3/t14-,15+,16-,17-,19+,20+,21-/m0/s1 |
InChI Key |
OPWRVUYZIIWQJW-WEEZVYGMSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]4C5=CC(=O)CC[C@]35CO4)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC4C5=CC(=O)CCC35CO4)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC4C5=CC(=O)CCC35CO4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




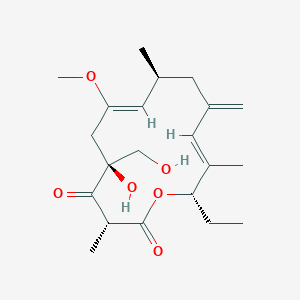
![(2S)-2-amino-3-[4-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenoxy]phenyl]propanoic acid](/img/structure/B1247523.png)

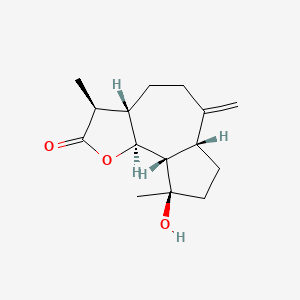

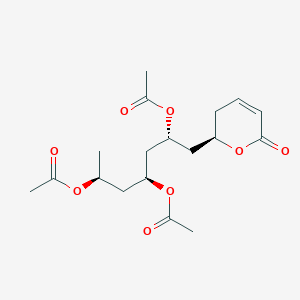
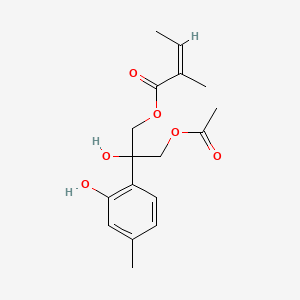



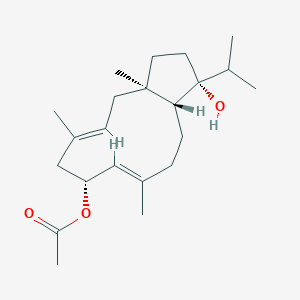
![(12bR)-10-bromo-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B1247538.png)
